![molecular formula C8H13ClN2O2S B2626640 2-(2-Aminoethyl)benzenesulfonamide;hydrochloride CAS No. 1089703-61-6](/img/structure/B2626640.png)
2-(2-Aminoethyl)benzenesulfonamide;hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular weight of 2-(2-Aminoethyl)benzenesulfonamide;hydrochloride is 236.71. The InChI code is 1S/C8H12N2O2S.ClH/c9-6-7-10-13(11,12)8-4-2-1-3-5-8;/h1-5,10H,6-7,9H2;1H .Physical And Chemical Properties Analysis
The physical form of 2-(2-Aminoethyl)benzenesulfonamide;hydrochloride is solid . It should be stored at room temperature in an inert atmosphere . The molecular weight is 236.71.Scientific Research Applications
Inhibition of NADPH Oxidase Activation
The compound has been used in research to inhibit the activation of NADPH oxidase, an enzyme that plays a crucial role in the immune response by producing reactive oxygen species . The compound prevents the activation of the O2 generating NADPH oxidase in both intact stimulated macrophages and in cell-free systems .
Serine Protease Inhibition
4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF), a derivative of 2-(2-Aminoethyl)benzenesulfonamide, is known as an irreversible serine protease inhibitor . This property is useful in various biochemical and medical research contexts.
Study of Biochemical Interactions
The compound has been used to develop a model system for studying the implementation of a microfluid chip required for Fourier transform measurements of biochemical interactions .
Synthesis of Dyes
2-(2-Aminoethyl)benzenesulfonamide;hydrochloride is used in the synthesis of dyes . The compound’s chemical properties make it a useful component in the creation of various colorants.
Generation of Polymers
The compound serves as a foundational component in generating polymers . Polymers have a wide range of applications, from plastics and resins to fibers and rubbers.
Production of Surfactants
2-(2-Aminoethyl)benzenesulfonamide;hydrochloride is also used in the production of surfactants . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid.
Catalyst Production
The compound is used in the production of catalysts . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction.
Organic Compound Synthesis
Finally, 2-(2-Aminoethyl)benzenesulfonamide;hydrochloride is used in the synthesis of other organic compounds . This makes it a versatile tool in various fields of chemical research.
Mechanism of Action
While the specific mechanism of action for 2-(2-Aminoethyl)benzenesulfonamide;hydrochloride is not provided, a related compound, 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride, is known to be a water-soluble, irreversible serine protease inhibitor . It inhibits proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin .
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-(2-aminoethyl)benzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c9-6-5-7-3-1-2-4-8(7)13(10,11)12;/h1-4H,5-6,9H2,(H2,10,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKROCZHLZPZHTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)S(=O)(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethyl)benzenesulfonamide;hydrochloride |
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